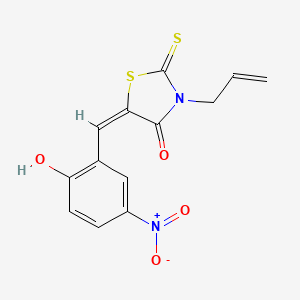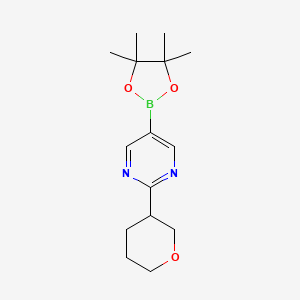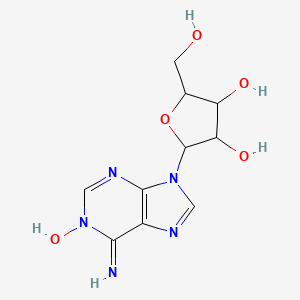![molecular formula C22H24O10 B11713235 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid](/img/structure/B11713235.png)
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid is a complex organic compound known for its unique structure and properties. This compound belongs to the family of crown ethers, which are cyclic chemical compounds that can form stable complexes with various cations. The structure of this compound includes multiple oxygen atoms arranged in a crown-like configuration, making it highly effective in binding specific ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate dibenzo derivatives under controlled conditions. The reaction often requires the presence of strong acids or bases to facilitate the formation of the crown ether structure. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters and continuous monitoring to maintain product quality. Industrial methods may also incorporate purification steps such as crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
科学的研究の応用
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions, facilitating the transfer of ions between different phases.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying ion transport and binding in biological systems.
Medicine: Research explores its potential in drug delivery systems, where it can encapsulate and transport therapeutic ions or molecules.
Industry: It is employed in the development of advanced materials, such as liquid crystal polyesters, and as a corrosion inhibitor in metal protection.
作用機序
The mechanism of action of 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid involves its ability to form stable complexes with specific ions. The oxygen atoms in the crown ether structure provide multiple binding sites for cations, allowing the compound to effectively encapsulate and transport these ions. This binding process can influence various molecular targets and pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
Dibenzo-18-crown-6: Another crown ether with a similar structure but different functional groups.
Dibenzo-24-crown-8: A larger crown ether with more oxygen atoms in the ring.
Benzo-15-crown-5: A smaller crown ether with fewer oxygen atoms.
Uniqueness
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid is unique due to its specific arrangement of oxygen atoms and functional groups, which provide distinct binding properties and reactivity. This uniqueness makes it particularly valuable in applications requiring selective ion binding and transport.
特性
分子式 |
C22H24O10 |
|---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,25-dicarboxylic acid |
InChI |
InChI=1S/C22H24O10/c23-21(24)15-1-3-17-19(13-15)31-11-7-28-8-12-32-20-14-16(22(25)26)2-4-18(20)30-10-6-27-5-9-29-17/h1-4,13-14H,5-12H2,(H,23,24)(H,25,26) |
InChIキー |
BFKSDRWCIVPRSO-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=C(C=C2)C(=O)O)OCCOCCOC3=C(C=CC(=C3)C(=O)O)OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


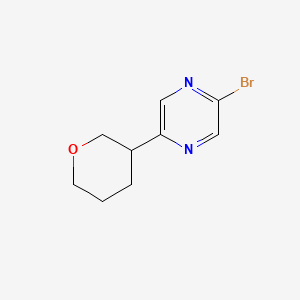
![3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B11713156.png)


![6-bromo-3-{1-[(4-methylphenyl)sulfonyl]-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11713194.png)

![N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11713206.png)
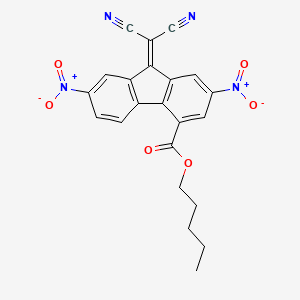
![N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine](/img/structure/B11713210.png)
![(2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide](/img/structure/B11713213.png)
